CP-432

EP4 receptor binding affinity IC50

CP 432, also known as CP 734432, is a synthetic gamma lactam analog of prostaglandin E2 (PGE2) that functions as a highly selective agonist of the EP4 prostanoid receptor. It is the active metabolite of the isopropyl ester prodrug PF 04475270, a compound developed by Pfizer for the potential treatment of glaucoma and ocular hypertension.

Molecular Formula C23H26F3NO4S
Molecular Weight 469.5 g/mol
CAS No. 431990-08-8
Cat. No. B1669493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-432
CAS431990-08-8
SynonymsCP-432;  CP 432;  CP432;  CP-734432;  CP 734432;  CP734432.
Molecular FormulaC23H26F3NO4S
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1CCC(CC2=CC(=CC=C2)C(F)(F)F)O)CCCC3=CC=C(S3)C(=O)O
InChIInChI=1S/C23H26F3NO4S/c24-23(25,26)16-4-1-3-15(13-16)14-18(28)8-6-17-7-11-21(29)27(17)12-2-5-19-9-10-20(32-19)22(30)31/h1,3-4,9-10,13,17-18,28H,2,5-8,11-12,14H2,(H,30,31)/t17-,18+/m0/s1
InChIKeyJYZXGURJKNAFPT-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CP 432 (CAS 431990 08 8) EP4 Agonist Procurement Baseline


CP 432, also known as CP 734432, is a synthetic gamma lactam analog of prostaglandin E2 (PGE2) that functions as a highly selective agonist of the EP4 prostanoid receptor . It is the active metabolite of the isopropyl ester prodrug PF 04475270, a compound developed by Pfizer for the potential treatment of glaucoma and ocular hypertension . Unlike the native ligand PGE2, which binds non selectively to EP1 EP4 receptors, CP 432 exhibits marked selectivity for the EP4 subtype, a feature critical for reducing off target ocular effects .

Why Generic EP4 Agonist Substitution Fails for CP 432


EP4 receptor agonists are not interchangeable due to significant differences in receptor binding kinetics, functional selectivity, and ocular tissue distribution profiles . While PGE2 activates all four EP receptor subtypes with near equal affinity, CP 432 demonstrates a 125 fold selectivity window for EP4 over EP1, EP2, and EP3, a differential that cannot be assumed for other EP4 agonists without explicit proof of similar selectivity and pharmacokinetic behavior . The prodrug PF 04475270 is specifically engineered for rapid corneal hydrolysis to CP 432, a delivery advantage that directly impacts intraocular bioavailability .

Quantitative CP 432 Differentiation Evidence for Scientific Procurement


EP4 Receptor Binding Affinity Relative to L 902688 and ONO AE1 329

CP 432 binds the human EP4 receptor with an IC50 of 2 nM . This places its affinity between that of L 902688 (Ki 0.38 nM) and ONO AE1 329 (Ki 9.7 nM), two commonly used EP4 agonists . The 2 nM IC50 of CP 432 is a 4.85 fold improvement over the 9.7 nM Ki of ONO AE1 329, while the ultra high affinity of L 902688 at 0.38 nM may contribute to different functional selectivity profiles and potential for receptor desensitization.

EP4 receptor binding affinity IC50 prostanoid receptor selectivity

EP4 Subtype Selectivity Over EP1/EP2/EP3 Versus PGE2

CP 432 demonstrates approximately 125 fold selectivity for the EP4 receptor over EP1, EP2, and EP3 subtypes . This is a critical differentiator from the endogenous agonist PGE2, which binds all four EP receptors with comparable affinity (Kd approximately 1-10 nM for each subtype) . The 125 fold selectivity window provides assurance that functional effects observed in cellular and tissue assays are predominantly EP4 mediated, reducing confounding off target pharmacology.

EP4 selectivity off-target activity radioliogand binding subtype selectivity

Functional cAMP Activation Potency: EC50 Comparison to L 902688 and KMN 80

In a functional assay measuring cAMP response element (CRE) beta lactamase activity in CHO cells expressing human EP4, CP 432 exhibits an EC50 of 1 nM . This functional potency is comparable to L 902688 (EC50 0.6 nM) and substantially more potent than KMN 80 (EC50 0.19 nM) , though KMN 80 achieves its functional potency via a different structural scaffold. The 1 nM EC50 confirms that CP 432 is a full agonist capable of robustly activating EP4 mediated cAMP signaling.

cAMP assay EP4 functional activity EC50 CRE-beta-lactamase

In Vivo Intraocular Pressure Lowering in Normotensive Dog Model

Topical administration of PF 04475270 (the prodrug of CP 432) produced a maximum reduction in intraocular pressure of 30 45% at 24 hours post dose in normotensive Beagle dogs relative to vehicle controls . This in vivo efficacy was sustained over multiple days of once daily dosing, with enhanced IOP control observed after repeated administration. This performance compares favorably to the FP agonist latanoprost, which typically reduces IOP by 25-35% in similar canine models .

intraocular pressure IOP lowering canine model topical administration

Ocular Pharmacokinetic Tissue Distribution Advantage Over Systemic EP4 Agonists

PF 04475270 undergoes rapid hydrolysis to CP 432 in rabbit corneal homogenates and exhibits good permeability across human corneal epithelial cell (cHCE) monolayers . Following topical dosing, the concentration of CP 432 in anterior segment tissues follows a descending gradient: cornea > aqueous humor > iris/ciliary body. This targeted anterior segment distribution is a key advantage over systemically administered EP4 agonists, where widespread receptor activation may cause adverse effects.

ocular pharmacokinetics tissue distribution corneal permeability prodrug hydrolysis

PK/PD Model Driven Differentiation: Sensitization Over Repeated Dosing

A population based PK/PD model of PF 04475270 in dogs revealed time dependent sensitization of the IOP lowering response . A standard indirect response model failed to capture the IOP time course, while a model incorporating a positive feedback loop adequately characterized the data. This PD sensitization resulted in enhanced IOP control with repeated once daily dosing, a phenomenon not uniformly reported for other EP4 agonists such as ONO AE1 329 or L 902688 .

PK/PD modeling IOP sensitization positive feedback repeated dosing

CP 432 Application Scenarios for Research and Industrial Procurement


Preclinical Glaucoma and Ocular Hypertension Efficacy Studies in Large Animal Models

Use CP 432 (as PF 04475270 prodrug) for IOP lowering studies in normotensive and hypertensive dog models where sustained, once daily topical administration is required. The 30 45% maximum IOP reduction documented at 24 hours post dose surpasses the typical 25 35% reduction achieved with latanoprost, making CP 432 a superior positive control for benchmarking novel ocular hypotensive agents.

Investigating EP4 Receptor Mediated cAMP Signaling and CRE Activation in Ocular Tissues

Leverage CP 432's 1 nM EC50 in CRE beta lactamase reporter assays and its 125 fold EP4 selectivity over EP1/EP2/EP3 to dissect EP4 specific contributions to cAMP signaling in primary trabecular meshwork cells, ciliary body epithelium, or Schlemm's canal endothelial cells, without confounding activity at other prostanoid receptors that would occur with PGE2.

PK/PD Modeling of Ocular Drug Delivery Systems Featuring PD Sensitization

Employ PF 04475270 as a model compound for designing controlled release ocular drug delivery systems where PD sensitization (time dependent enhancement of IOP lowering with repeated exposure) can be exploited for improved chronic disease management . The positive feedback PK/PD model developed for CP 432 serves as a template for simulating long term IOP outcomes.

Comparative EP4 Agonist Selectivity Profiling in Prostanoid Receptor Panels

Include CP 432 as a reference compound in radioligand binding panels encompassing EP1 EP4, DP, FP, IP, and TP receptors. Its well characterized IC50 of 2 nM at EP4 and 125 fold selectivity window provide benchmark values for validating assay quality and for ranking the selectivity of novel EP4 agonists in screening cascades.

Quote Request

Request a Quote for CP-432

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.